molecular formula C24H19N3O B2423558 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole CAS No. 132377-95-8

1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole

Cat. No. B2423558
CAS RN: 132377-95-8
M. Wt: 365.436
InChI Key: PSFGQDAWPPAWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole, also known as BN-MT, is a benzotriazole derivative that is widely used in scientific research. It is a photostabilizer that is added to various materials, including plastics, coatings, and textiles, to protect them from the damaging effects of UV radiation. BN-MT has also been shown to have potential applications in the fields of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole involves its ability to absorb UV radiation and dissipate the energy as heat. This prevents the UV radiation from causing damage to the material or cells. 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole also has antioxidant properties, which allow it to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also has anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In addition, 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has been shown to have protective effects on cells, including reducing DNA damage and preventing cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole in lab experiments is its ability to protect materials and cells from UV radiation-induced damage. This can help to ensure the accuracy and reproducibility of experiments. However, there are also limitations to using 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole. For example, it may interfere with certain assays or experiments that rely on UV radiation. In addition, the optimal concentration of 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole may vary depending on the specific experiment or material being used.

Future Directions

There are many potential future directions for research involving 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Studies have shown that 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has anti-inflammatory effects, and further research could explore its potential as a therapeutic agent. Another area of interest is its potential use in the field of biotechnology. 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has been shown to have protective effects on cells, and further research could explore its potential use in cell culture and tissue engineering. Finally, there is potential for further optimization of the synthesis method for 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole to improve yields and purity.

Synthesis Methods

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole involves the reaction of 2-methoxynaphthalene, benzyl bromide, and sodium azide in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole.

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has been extensively studied for its photostabilizing properties. It has been shown to effectively protect polymers and other materials from UV radiation-induced degradation. In addition, 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has been investigated for its potential use in the field of medicine. Studies have shown that 1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-28-22-16-15-17-9-5-6-12-19(17)23(22)24(18-10-3-2-4-11-18)27-21-14-8-7-13-20(21)25-26-27/h2-16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFGQDAWPPAWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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